2-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-4,6-dimethylpyrimidine
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Overview
Description
2-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-4,6-dimethylpyrimidine is a synthetic organic compound that features a pyrimidine ring substituted with a methanesulfonylpyrrolidine moiety
Scientific Research Applications
2-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-4,6-dimethylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
The compound “4,6-Dimethyl-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in many biological processes as they are key components of nucleic acids (DNA and RNA), where they pair with purines. In DNA, the pyrimidine cytosine binds with the purine guanine, and the pyrimidine thymine (in RNA, uracil) binds with the purine adenine.
Mode of Action
Pyrimidine derivatives are known to interact with various enzymes and receptors in the body, which can lead to a wide range of biological effects .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways affected by “4,6-Dimethyl-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine”. As a pyrimidine derivative, it could potentially be involved in nucleic acid synthesis or other cellular processes involving pyrimidines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-4,6-dimethylpyrimidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation reactions using methanesulfonyl chloride in the presence of a base.
Coupling with Pyrimidine: The final step involves coupling the methanesulfonylpyrrolidine with a pyrimidine derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the positions ortho to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-methanesulfonylpyrrolidin-2-yl)oxy]-4,6-dimethylpyrimidine
- 2-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-4,6-dimethylpyridine
- 2-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-4,6-dimethylpyrazine
Uniqueness
2-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-4,6-dimethylpyrimidine is unique due to the specific positioning of the methanesulfonylpyrrolidine moiety on the pyrimidine ring. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4,6-dimethyl-2-(1-methylsulfonylpyrrolidin-3-yl)oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-8-6-9(2)13-11(12-8)17-10-4-5-14(7-10)18(3,15)16/h6,10H,4-5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPOQCIWTFITHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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